![molecular formula C12H14N2O B2766237 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 64123-72-4](/img/structure/B2766237.png)
3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one
Description
Scientific Research Applications
Synthesis Applications
Solvent-Free Synthesis of Heterocyclic Ketene Aminals : 3-Isopropyl-1-phenyl-1H-pyrazol-5(4H)-one has been used in the efficient one-pot three-component synthesis of heterocyclic ketene aminals, employing a solvent-free and catalyst-free approach, yielding a diverse library of compounds suitable for drug discovery (Yu et al., 2013).
Biodegradable Catalyst for Synthesis : It has been part of a biodegradable and environmentally friendly synthesis process involving cellulose sulfuric acid as a catalyst, particularly for creating 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) (Mosaddegh et al., 2010).
Multi-heterocyclic Anti-bacterial Drug Synthesis : The compound is used in synthesizing multi-heterocyclic anti-bacterial drugs, specifically 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles, with biological activity measured using MTT assay methods (Dhevaraj et al., 2019).
Flexible Synthesis of Pyrazoles : It is integral in the synthesis of pyrazoles with varied functionalized substituents, demonstrating versatility in chemical synthesis and potential for creating ligands (Grotjahn et al., 2002).
Electro-catalyzed Synthesis in Green Medium : The compound is used in the efficient synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives, highlighting its role in green chemistry and sustainable synthesis processes (Vafajoo et al., 2015).
Synthesis of Chromen-2-one Derivatives : It has been utilized in the synthesis of 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives, displaying antibacterial activity against gram-positive and gram-negative bacteria (Aragade et al., 2012).
Molecular and Structural Studies
Tautomerism Studies : The tautomerism of compounds like 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one has been investigated, providing insights into the structural aspects and stability of such compounds (Arbačiauskienė et al., 2018).
X-Ray Supramolecular Structure Analysis : The molecular structures of derivatives of this compound have been elucidated using X-ray diffraction, offering valuable information on their supramolecular architecture (Padilla-Martínez et al., 2011).
Fluorescence Switching Insights : Studies have shown its utility in developing organic crystalline solids with deep-blue fluorescence and fluorescence "ON/OFF" switching, contributing to the understanding of ESIPT fluorescence mechanisms (Tang et al., 2016).
Antibacterial Evaluation : Azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one have been synthesized and evaluated for their antibacterial activities, highlighting the potential medicinal applications of these compounds (Chopde et al., 2012).
Green Chemistry and Sustainability
Aqueous, Catalyst-Free Synthesis : The synthesis of 6-amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-c]pyrazole-5-carbonitriles using this compound in aqueous media without a catalyst is a significant step towards sustainable and environmentally friendly chemistry (Yu et al., 2014).
Ionic Liquid-Catalyzed Synthesis : The use of novel ionic liquid 1-sulfopyridinium chloride for the tandem Knoevenagel–Michael reaction involving 3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one showcases the application of green catalysts in chemical synthesis (Moosavi-Zare et al., 2013).
Ultrasound-Mediated Catalyst-Free Synthesis : The ultrasound-mediated catalyst-free protocol for synthesizing bis-3-methyl-1-phenyl-1H-pyrazol-5-ols represents an innovative approach in green chemistry, highlighting the compound's role in rapid and sustainable synthesis methods (Shabalala et al., 2020).
properties
IUPAC Name |
2-phenyl-5-propan-2-yl-4H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9(2)11-8-12(15)14(13-11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLILDVDMWWTCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90982624 | |
Record name | 2-Phenyl-5-(propan-2-yl)-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90982624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-isopropyl-1-phenyl-1H-pyrazol-5(4H)-one | |
CAS RN |
64123-72-4 | |
Record name | 2-Phenyl-5-(propan-2-yl)-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90982624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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